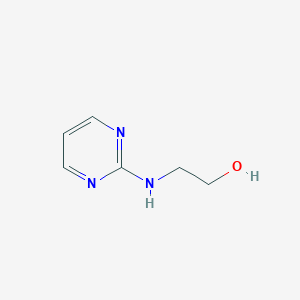

2-(Pyrimidin-2-ylamino)ethanol

Übersicht

Beschreibung

2-(Pyrimidin-2-ylamino)ethanol is an organic compound that features a pyrimidine ring attached to an ethanol group through an amino linkage. This compound is of interest due to its potential applications in medicinal chemistry and its role as an intermediate in the synthesis of various biologically active molecules. The presence of both the pyrimidine ring and the ethanol group allows for diverse chemical reactivity and potential biological activity.

Wissenschaftliche Forschungsanwendungen

2-(Pyrimidin-2-ylamino)ethanol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and can be used to study reaction mechanisms involving pyrimidine derivatives.

Biology: The compound can be used in the development of enzyme inhibitors or as a ligand in biochemical assays.

Industry: It can be used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Wirkmechanismus

Target of Action

Pyrimidine derivatives have been found to exhibit diverse types of biological and pharmaceutical activities . For instance, they have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) . They have also been evaluated as potential anti-tumor agents targeting retinoid X receptor alpha (RXRα) .

Mode of Action

Pyrimidine derivatives have been known to show anticancer properties . They inhibit the activity of their targets in a dose-dependent manner, and selectively bind to their targets with submicromolar affinity .

Biochemical Pathways

For example, they have been found to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Result of Action

Related pyrimidine derivatives have been found to induce time-and dose-dependent cleavage of poly adp-ribose polymerase, and significantly stimulate caspase-3 activity, leading to rxrα-dependent apoptosis .

Biochemische Analyse

Biochemical Properties

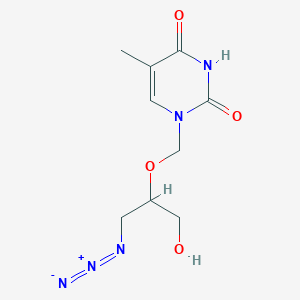

The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 . Due to its prebiotic nature to living cells in biodiversity, it is a highly privileged motif for the development of molecules of biological and pharmaceutical interest .

Cellular Effects

While specific cellular effects of 2-(Pyrimidin-2-ylamino)ethanol are not well-documented, pyrimidine derivatives have been known to exhibit various biological activities. For instance, some pyrimidine derivatives have shown anticancer activity by inhibiting cell growth .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-studied. Pyrimidine derivatives have been known to interact with various biomolecules, potentially influencing gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It’s crucial to understand that the effects of chemical compounds can vary with different dosages, and high doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. Pyrimidine derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. The transport and distribution of chemical compounds within cells and tissues can be influenced by various factors, including transporters, binding proteins, and effects on localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-documented. The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-ylamino)ethanol typically involves the reaction of 2-aminopyrimidine with ethylene oxide. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, to yield the desired product. The general reaction scheme is as follows:

2-aminopyrimidine+ethylene oxide→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Pyrimidin-2-ylamino)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.

Major Products:

Oxidation: 2-(Pyrimidin-2-ylamino)acetaldehyde or 2-(Pyrimidin-2-ylamino)acetic acid.

Reduction: Dihydro-2-(Pyrimidin-2-ylamino)ethanol.

Substitution: Various substituted pyrimidinylaminoethanol derivatives.

Vergleich Mit ähnlichen Verbindungen

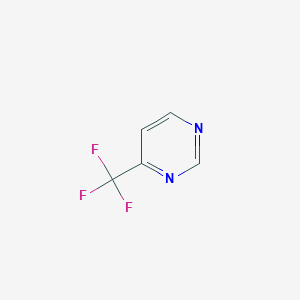

2-(Pyridin-2-ylamino)ethanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

2-(Pyrimidin-4-ylamino)ethanol: The amino group is attached to the 4-position of the pyrimidine ring.

2-(Pyrimidin-2-ylamino)propanol: Similar structure but with a propanol group instead of an ethanol group.

Uniqueness: 2-(Pyrimidin-2-ylamino)ethanol is unique due to the specific positioning of the amino and ethanol groups, which can influence its reactivity and biological activity. The pyrimidine ring provides a versatile scaffold for further functionalization, making it a valuable compound in various fields of research.

Eigenschaften

IUPAC Name |

2-(pyrimidin-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c10-5-4-9-6-7-2-1-3-8-6/h1-3,10H,4-5H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMJYEXQVZXYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)

![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)